2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine is a heterocyclic compound that contains both a pyrimidine ring and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrimidine ring, a common motif in many biologically active molecules, makes it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate amine and methoxy reagents. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a methoxyethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(pyridin-5-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-2-(pyrimidin-4-yl)ethan-1-amine: Similar structure but with the methoxy group attached to the 4-position of the pyrimidine ring.
2-Methoxy-2-(pyrimidin-2-yl)ethan-1-amine: Similar structure but with the methoxy group attached to the 2-position of the pyrimidine ring.
Uniqueness
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy and amine groups on the pyrimidine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-2-pyrimidin-5-ylethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-7(2-8)6-3-9-5-10-4-6/h3-5,7H,2,8H2,1H3 |
InChI Key |
CXSKLDBZCDZSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.